2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole

Catalog No.
S12759328
CAS No.
M.F
C29H26NO2P
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-me...

Product Name

2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole

IUPAC Name

[2-(2,6-dimethoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane

Molecular Formula

C29H26NO2P

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C29H26NO2P/c1-30-24-18-11-10-17-23(24)29(28(30)27-25(31-2)19-12-20-26(27)32-3)33(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-20H,1-3H3

InChI Key

WNDLLTXPQCFWGE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=C(C=CC=C3OC)OC)P(C4=CC=CC=C4)C5=CC=CC=C5

2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole, with the chemical formula C29H26NO2P and a molecular weight of approximately 451.5 g/mol, is a complex organic compound belonging to the class of phosphine ligands. This compound features a unique indole structure, which is characterized by a fused benzene and pyrrole ring system, making it significant in various chemical applications. The presence of diphenylphosphino and dimethoxyphenyl groups enhances its properties, making it a valuable ligand in coordination chemistry and catalysis .

Typical of phosphine ligands, including:

  • Coordination Reactions: It can coordinate with transition metals to form metal-ligand complexes, which are crucial in catalysis.
  • Cross-Coupling Reactions: This compound can be employed in cross-coupling reactions such as Suzuki and Heck reactions, where it facilitates the formation of carbon-carbon bonds.
  • Reduction Reactions: The phosphine group can act as a reducing agent in certain organic transformations.

These reactions are essential for synthesizing complex organic molecules and materials .

The synthesis of 2-(2,6-dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole typically involves several steps:

  • Formation of Indole Derivative: Starting from readily available indole precursors.
  • Phosphination: Introducing the diphenylphosphino group through a phosphination reaction, often using phosphorus-containing reagents.
  • Methylation: Methylating the nitrogen atom in the indole structure to achieve the final product.

These synthetic pathways may vary based on the specific reagents and conditions used, but they generally follow established protocols for preparing phosphine ligands .

This compound has several notable applications:

  • Catalysis: As a ligand in various catalytic processes, particularly in cross-coupling reactions that are vital for organic synthesis.
  • Material Science: Its unique structure makes it suitable for developing new materials, especially in organic electronics and OLEDs (Organic Light Emitting Diodes).
  • Pharmaceuticals: Potential use in drug development due to its structural properties that may influence biological interactions .

Interaction studies involving 2-(2,6-dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole often focus on its coordination with metal ions. These studies reveal how the ligand's electronic properties and steric factors affect its binding affinity and selectivity towards various metals. Such interactions are critical for understanding its role in catalysis and material properties .

Several compounds share structural features with 2-(2,6-dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(Di-tert-butylphosphino)-1-phenyl-1H-indole740815-37-6Similar indole structure with tert-butyl groups enhancing solubility.
Tris(4-methoxyphenyl)phosphine85417-41-0Contains methoxy groups; used in similar catalytic applications.
Diphenylphosphinoacetic acid5068-18-8Contains phosphino group; used in various chemical syntheses.

Uniqueness

The uniqueness of 2-(2,6-dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole lies in its specific combination of an indole core with both diphenylphosphino and dimethoxyphenyl substituents. This configuration not only influences its reactivity and coordination properties but also potentially enhances its biological interactions compared to other phosphine ligands that lack such structural diversity .

XLogP3

6.3

Hydrogen Bond Acceptor Count

2

Exact Mass

451.17011607 g/mol

Monoisotopic Mass

451.17011607 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-09

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